molecular formula C6H9NO2 B170151 hexahydro-2H-cyclopenta[d]oxazol-2-one CAS No. 114364-42-0

hexahydro-2H-cyclopenta[d]oxazol-2-one

Cat. No. B170151
M. Wt: 127.14 g/mol
InChI Key: BYBIMGJXEDBVDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hexahydro-2H-cyclopenta[d]oxazol-2-one is a reaction component that can be used as a reagent or building block in the synthesis of complex compounds . This chemical has been shown to be a versatile building block with potential applications in the pharmaceutical and agrochemical industries .


Molecular Structure Analysis

The molecular formula of hexahydro-2H-cyclopenta[d]oxazol-2-one is C6H9NO2 . Its average mass is 127.141 Da and its mono-isotopic mass is 127.063332 Da .


Chemical Reactions Analysis

Hexahydro-2H-cyclopenta[d]oxazol-2-one is a reaction component that can be used as a reagent or building block in the synthesis of complex compounds . This chemical has been shown to be a versatile building block with potential applications in the pharmaceutical and agrochemical industries .


Physical And Chemical Properties Analysis

The molecular formula of hexahydro-2H-cyclopenta[d]oxazol-2-one is C6H9NO2 . Its molecular weight is 127.14 g/mol .

Scientific Research Applications

HIV-1 Protease Inhibitors Development

Scientific Field

This application falls under the field of Medical Research , specifically in the development of HIV-1 Protease Inhibitors .

Application Summary

Hexahydro-2H-cyclopenta[d]oxazol-2-one has been used in the design and synthesis of potent HIV-1 protease inhibitors . These inhibitors are crucial in the treatment of HIV as they prevent the virus from maturing and being able to infect other cells .

Methods of Application

The compound was used as a P2 ligand in the development of a new class of HIV-1 protease inhibitors . The inhibitors were synthesized using an enantioselective synthesis of bicyclic oxazolidinones, utilizing a key o-iodoxybenzoic acid mediated cyclization .

Results and Outcomes

Several inhibitors displayed good to excellent activity toward HIV-1 protease and significant antiviral activity in MT-4 cells . For instance, compound 4k showed an enzyme K_i of 40 pM and antiviral IC_50 of 31 nM . These inhibitors were also evaluated against a panel of highly resistant multidrug-resistant HIV-1 variants, and their fold-changes in antiviral activity were similar to those observed with darunavir .

Synthesis of Complex Compounds

Scientific Field

This application falls under the field of Chemical Synthesis .

Application Summary

Hexahydro-2H-cyclopenta[d]oxazol-2-one is a reaction component that can be used as a reagent or building block in the synthesis of complex compounds . This chemical has been shown to be a versatile building block with potential applications in the pharmaceutical and agrochemical industries .

Methods of Application

The specific methods of application can vary greatly depending on the complex compound being synthesized. However, in general, hexahydro-2H-cyclopenta[d]oxazol-2-one would be used in a chemical reaction as a reagent or building block .

Results and Outcomes

The outcomes of these reactions would be the synthesis of complex compounds for use in various applications within the pharmaceutical and agrochemical industries .

Biological Activities of Oxazole Derivatives

Scientific Field

This application falls under the field of Medicinal Chemistry .

Application Summary

Oxazole derivatives, including those derived from hexahydro-2H-cyclopenta[d]oxazol-2-one, have been found to have a wide spectrum of biological activities . These activities have drawn the attention of researchers around the globe to synthesize various oxazole derivatives and screen them for their various biological activities .

Methods of Application

A series of pyrazole linked to oxazole-5-one moiety was synthesized and assessed for their antimicrobial potential . The specific methods of application can vary greatly depending on the biological activity being studied .

Results and Outcomes

The results showed that various oxazole derivatives have a wide range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities .

Synthesis of Oxazolines

Scientific Field

This application falls under the field of Organic Chemistry , specifically in the synthesis of Oxazolines .

Application Summary

Oxazoline is one of the most important five-membered heterocyclic species having one nitrogen and one oxygen in its backbone . Many oxazoline-based ring structures presently available are noticeable for their biological activities . Hexahydro-2H-cyclopenta[d]oxazol-2-one can be used in the synthesis of these oxazolines .

Methods of Application

The specific methods of application can vary greatly depending on the oxazoline being synthesized. However, in general, hexahydro-2H-cyclopenta[d]oxazol-2-one would be used in a chemical reaction as a reagent or building block .

Results and Outcomes

The outcomes of these reactions would be the synthesis of oxazolines, which have a wide range of applications mainly in the field of pharmaceuticals, industrial, natural product chemistry, polymers and so on .

Safety And Hazards

There is no hazardous surcharge associated with this product . It is for research use only and not for human or veterinary use .

Future Directions

Hexahydro-2H-cyclopenta[d]oxazol-2-one has potential applications in the pharmaceutical and agrochemical industries . It can be used as a reagent or building block in the synthesis of complex compounds , indicating its potential for future research and development in these fields.

properties

IUPAC Name

3,3a,4,5,6,6a-hexahydrocyclopenta[d][1,3]oxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c8-6-7-4-2-1-3-5(4)9-6/h4-5H,1-3H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYBIMGJXEDBVDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1)OC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70551610
Record name Hexahydro-2H-cyclopenta[d][1,3]oxazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70551610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

hexahydro-2H-cyclopenta[d]oxazol-2-one

CAS RN

114364-42-0
Record name Hexahydro-2H-cyclopenta[d][1,3]oxazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70551610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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